Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate
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Overview
Description
Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate: is an organic compound with the molecular formula C14H23NO3 It is a derivative of phenoxyacetic acid and contains a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate typically involves the reaction of 4-amino-2,6-dimethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its phenolic structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenolic group in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 2-(4-hydroxy-2,6-dimethylphenoxy)acetate
- Tert-butyl 2-(4-methoxy-2,6-dimethylphenoxy)acetate
- Tert-butyl 2-(4-chloro-2,6-dimethylphenoxy)acetate
Comparison: Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. Compared to its hydroxy, methoxy, and chloro analogs, the amino derivative exhibits different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate |
InChI |
InChI=1S/C14H21NO3/c1-9-6-11(15)7-10(2)13(9)17-8-12(16)18-14(3,4)5/h6-7H,8,15H2,1-5H3 |
InChI Key |
DBMONRDNPOOAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
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